REACTION_CXSMILES
|
[S:1]([C:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]([OH:16])=[CH:6][CH:5]=1)C#N.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].Cl>C(O)C>[SH:1][C:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]([OH:16])=[CH:6][CH:5]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12|
|
Name
|
5-thiocyanato-biphenyl-2-ol
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
S(C#N)C1=CC=C(C(=C1)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
298 mg
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 85° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (×2)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried on MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
SC1=CC=C(C(=C1)C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |